An In-depth Technical Guide to 3-(2-Fluorophenyl)oxetan-3-amine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 3-(2-Fluorophenyl)oxetan-3-amine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-(2-Fluorophenyl)oxetan-3-amine Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride emerges as a significant building block, embodying the convergence of three key medicinal chemistry principles: the conformational benefits of a strained oxetane ring, the metabolic and electronic advantages of a fluorinated aromatic system, and the synthetic versatility of a primary amine. This guide provides an in-depth technical overview of its chemical properties, synthesis, reactivity, and potential applications, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
The oxetane ring, a four-membered cyclic ether, has gained considerable attention as a bioisostere for gem-dimethyl and carbonyl groups.[1][2] Its incorporation can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[2][3] The fluorine atom on the phenyl ring further modulates the compound's properties, often improving metabolic stability and binding affinity through favorable electronic interactions.[4] The primary amine serves as a crucial handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.[4] This unique combination of features makes 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride a highly sought-after scaffold in the development of novel drug candidates targeting a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[4]
Physicochemical Properties: A Quantitative Overview
| Property | Value (Predicted/Supplier Data) | Source |
| Molecular Formula | C₉H₁₀FNO · HCl | PubChem |
| Molecular Weight | 203.64 g/mol | PubChem |
| Appearance | Solid powder | [5] |
| Purity | ≥95% | [5] |
| XlogP (predicted) | 0.4 | [6] |
| Monoisotopic Mass | 167.07465 Da (free base) | [6] |
Key Structural Insights:
-
Oxetane Ring: The strained four-membered ring introduces a degree of conformational rigidity, which can be advantageous for binding to biological targets. The ether oxygen acts as a hydrogen bond acceptor, contributing to solubility.
-
2-Fluorophenyl Group: The electron-withdrawing nature of the fluorine atom can influence the pKa of the amine and the reactivity of the aromatic ring. The ortho-position of the fluorine atom can also induce specific conformational preferences.
-
Amine Hydrochloride Salt: The hydrochloride salt form significantly enhances the aqueous solubility and stability of the compound, making it easier to handle and formulate for biological assays.
Synthesis of 3-(2-Fluorophenyl)oxetan-3-amine Hydrochloride: A Plausible Synthetic Approach
While a specific, detailed synthesis for 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride is not widely published, a general and robust strategy for the synthesis of 3-aryl-oxetan-3-amines can be adapted. This approach typically starts from a suitable 3-oxetanone precursor.
Experimental Protocol: A Representative Synthesis
The following protocol is a detailed, step-by-step methodology for the synthesis of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride, based on established chemical principles for the synthesis of analogous compounds.
Step 1: Synthesis of 3-Hydroxy-3-(2-fluorophenyl)oxetane
-
To a stirred solution of 2-bromofluorobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings portion-wise.
-
Initiate the Grignard reaction, if necessary, by gentle heating or the addition of a small crystal of iodine.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Slowly add a solution of 3-oxetanone in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-(2-fluorophenyl)oxetane, which can be purified by column chromatography.
Step 2: Synthesis of 3-(2-Fluorophenyl)oxetan-3-carbonitrile
-
Dissolve the 3-hydroxy-3-(2-fluorophenyl)oxetane in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to 0 °C and add a cyanation reagent, such as trimethylsilyl cyanide (TMSCN), and a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf).
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-(2-Fluorophenyl)oxetan-3-carbonitrile.
Step 3: Synthesis of 3-(2-Fluorophenyl)oxetan-3-amine
-
To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous THF under an inert atmosphere, slowly add a solution of 3-(2-Fluorophenyl)oxetan-3-carbonitrile in anhydrous THF at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(2-Fluorophenyl)oxetan-3-amine.
Step 4: Formation of 3-(2-Fluorophenyl)oxetan-3-amine Hydrochloride
-
Dissolve the crude 3-(2-Fluorophenyl)oxetan-3-amine in a suitable solvent such as diethyl ether or dichloromethane.
-
Slowly add a solution of hydrochloric acid in diethyl ether or dioxane with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride.
Reactivity and Chemical Stability
The chemical reactivity of 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride is primarily dictated by the amine functionality and the strained oxetane ring.
Reactions of the Amine Group
The primary amine is a versatile nucleophile and can undergo a variety of standard transformations:
-
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) will form the corresponding amides. This is a common strategy for introducing diverse side chains in drug discovery programs.
-
Alkylation: The amine can be alkylated using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction that needs to be controlled.[7]
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with sodium triacetoxyborohydride) provides a facile route to secondary and tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many therapeutic agents.
Reactivity of the Oxetane Ring
The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening reactions under certain conditions:
-
Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen can be protonated, activating the ring towards nucleophilic attack. This can lead to the formation of 1,3-diols or other substituted propanes.
-
Base-Catalyzed Ring Opening: While less common, strong bases can also promote ring-opening, particularly if there are activating groups present.
The 3,3-disubstituted nature of this particular oxetane generally imparts greater stability compared to monosubstituted oxetanes.[2] However, reaction conditions should be carefully chosen to avoid undesired ring cleavage.
Applications in Medicinal Chemistry and Drug Development
The 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to improve key drug-like properties.
Potential Therapeutic Applications:
-
Kinase Inhibitors: The rigid oxetane core can serve as a scaffold to orient functional groups for optimal binding to the ATP-binding pocket of kinases, a key target class in oncology.
-
GPCR Modulators: The amine functionality can be elaborated to introduce pharmacophoric elements that interact with G-protein coupled receptors, which are implicated in a vast array of diseases.
-
Ion Channel Modulators: The fluorophenyl group can engage in specific interactions within the hydrophobic pockets of ion channels, making this scaffold relevant for neurological and cardiovascular drug discovery.
-
Inhibitors of Protein-Protein Interactions: The three-dimensional nature of the oxetane ring can be exploited to design molecules that disrupt protein-protein interactions, a challenging but increasingly important area of drug discovery.
The incorporation of the oxetane moiety has been shown to improve aqueous solubility and metabolic stability in several drug candidates.[3] The 2-fluorophenyl group can enhance cell permeability and metabolic resistance by blocking potential sites of oxidation.[4]
Conclusion
3-(2-Fluorophenyl)oxetan-3-amine hydrochloride is a strategically important building block for medicinal chemists. Its unique combination of a conformationally constrained oxetane ring, a metabolically robust fluorinated aromatic system, and a synthetically versatile amine handle provides a powerful platform for the design and synthesis of novel drug candidates with improved physicochemical and pharmacological properties. While specific experimental data for this compound remains limited in the public domain, this guide provides a comprehensive overview of its inferred properties, plausible synthetic routes, and potential applications, serving as a valuable resource for researchers at the forefront of drug discovery.
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